REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].O.C(O)C.Cl[CH2:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[CH2:15])=[CH:12][CH:11]=1>C(OCC)C>[C:1]([CH2:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[CH2:15])=[CH:12][CH:11]=1)#[N:2] |f:0.1|
|
Name
|
1a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
49.01 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
70.07 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50.96 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added into a 500 ml 4-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stir
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the diethylether layer was separated
|
Type
|
EXTRACTION
|
Details
|
The separated organic layer was extracted with 300 g of water three times
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with 50 g of diethylether
|
Type
|
EXTRACTION
|
Details
|
the diethylether extract
|
Type
|
ADDITION
|
Details
|
was added to the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic layer was dried with magnesium sulfate for one day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |